N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine
Overview
Description
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The compound N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the pathogens causing these infections.
Mode of Action
It’s known that 1,2,4-oxadiazoles act as anti-infective agents . They interact with their targets, possibly through the nitrogen and oxygen atoms in their heterocyclic scaffold , leading to their anti-infective properties.
Biochemical Pathways
Given its anti-infective properties, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of the targeted pathogens .
Result of Action
The result of the compound’s action would be the inhibition of the targeted pathogens, leading to their reduced ability to cause infection . This would result in the alleviation of the symptoms associated with the infections they cause.
Biochemical Analysis
Biochemical Properties
N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with bacterial proteins, disrupting their function and leading to antibacterial effects . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complexes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immune cells, it reduces the production of pro-inflammatory cytokines, thereby modulating the immune response . In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . Additionally, it influences cell signaling pathways by inhibiting key signaling molecules, resulting in altered gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key steps. The compound binds to specific enzymes and proteins through hydrogen bonds and hydrophobic interactions . This binding inhibits the activity of these enzymes, leading to a cascade of downstream effects. For example, inhibition of inflammatory enzymes reduces the production of pro-inflammatory mediators, while inhibition of bacterial enzymes disrupts essential cellular processes, leading to cell death . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Short-term exposure to the compound results in immediate inhibition of target enzymes and proteins, while long-term exposure can lead to adaptive cellular responses, such as upregulation of compensatory pathways. In in vitro studies, the compound has shown sustained anti-inflammatory and antibacterial effects over several hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and antibacterial effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve therapeutic effects. These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound can also be influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . The compound can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s localization and activity, directing it to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced heterocyclic compounds.
Scientific Research Applications
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of fluorescent dyes and sensors due to its unique electronic properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms but also show significant biological activities.
Uniqueness
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other oxadiazole derivatives.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-12(15-16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJKBVSVGMIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359300 | |
Record name | N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91643-11-7 | |
Record name | N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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